(3-Dimethylaminomethyl-phenyl)-thiourea (3-Dimethylaminomethyl-phenyl)-thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13977924
InChI: InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14)
SMILES:
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol

(3-Dimethylaminomethyl-phenyl)-thiourea

CAS No.:

Cat. No.: VC13977924

Molecular Formula: C10H15N3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

(3-Dimethylaminomethyl-phenyl)-thiourea -

Specification

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
IUPAC Name [3-[(dimethylamino)methyl]phenyl]thiourea
Standard InChI InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14)
Standard InChI Key QJSRVVDCAYXCBA-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC(=CC=C1)NC(=S)N

Introduction

(3-Dimethylaminomethyl-phenyl)-thiourea is a chemical compound belonging to the class of thioureas, which are derivatives of thiourea characterized by the presence of a thiocarbonyl group. This compound is notable for its biological activities and potential applications in medicinal chemistry, particularly as a precursor for various organic syntheses and as a catalyst in chemical reactions.

Synthesis of (3-Dimethylaminomethyl-phenyl)-thiourea

The synthesis of (3-Dimethylaminomethyl-phenyl)-thiourea typically involves the reaction of dimethylaminomethyl-phenylamine with isothiocyanates. The reaction conditions are crucial for optimizing yield and purity, with key parameters including temperature control during refluxing (typically around 80-100°C) and the choice of solvent, which affects solubility and reaction kinetics. Yield percentages can vary based on these conditions but often exceed 70% under optimal circumstances.

Analytical Techniques

Relevant analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability and phase transitions of (3-Dimethylaminomethyl-phenyl)-thiourea. NMR and IR spectroscopy are used for structural analysis.

Potential Applications in Medicinal Chemistry

Given its structural characteristics and the general properties of thioureas, (3-Dimethylaminomethyl-phenyl)-thiourea may have potential applications in medicinal chemistry as a precursor or catalyst. Its electron-donating groups could enhance its role in chemical reactions, but further research is needed to explore these possibilities fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator